molecular formula C18H11BrS B2418630 4-(3-Bromophenyl)dibenzothiophene CAS No. 1084334-28-0

4-(3-Bromophenyl)dibenzothiophene

Cat. No. B2418630
M. Wt: 339.25
InChI Key: JVHWZEWMZMHZFN-UHFFFAOYSA-N
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Patent
US08580399B2

Procedure details

Dibenzo[b,d]thiophen-4-yl-boronic acid (10.00 g, 43.8 mmol), 1,3-dibromobenzene (20.69 g, 88 mmol) and Pd(PPh3)4 catalyst (0.507 g, 0.438 mmol) were dissolved in 200 mL of toluene, and potassium carbonate (18.18 g, 132 mmol) in 50 mL of water was added, and the mixture was refluxed overnight under N2. The mixture was cooled to room temperature, and the organic layer was separated, filtered and evaporated. The residue after evaporation was purified by column chromatography on silica gel (eluted with hexane/DCM 95/5 v/v mixture), followed by recrystallization from hexane. 4-(3-bromophenyl)dibenzo[b,d]thiophene was obtained as white solid (12 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.69 g
Type
reactant
Reaction Step One
Quantity
0.507 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[C:4](B(O)O)=[CH:3][CH:2]=1.[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20](Br)[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1.O>[Br:17][C:18]1[CH:19]=[C:20]([C:4]2[C:5]3[S:6][C:7]4[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=4[C:9]=3[CH:1]=[CH:2][CH:3]=2)[CH:21]=[CH:22][CH:23]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C(C=2SC3=C(C21)C=CC=C3)B(O)O
Name
Quantity
20.69 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
0.507 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
18.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight under N2
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue after evaporation
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (eluted with hexane/DCM 95/5 v/v mixture)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=CC=CC2=C1SC1=C2C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.